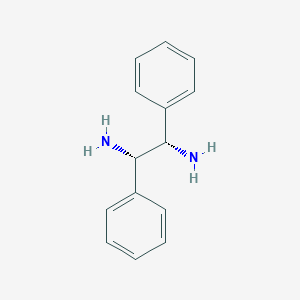

(1S,2S)-(-)-1,2-Diphenylethylenediamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,2S)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426127 | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-95-3, 29841-69-8 | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Structural Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid C₂-symmetric scaffold has proven invaluable as a chiral ligand and auxiliary in a multitude of stereoselective transformations, most notably in asymmetric transfer hydrogenation and Michael additions. This technical guide provides an in-depth analysis of its structural properties, offering a valuable resource for researchers leveraging this critical molecule in catalyst design and drug development.

Core Structural and Physical Properties

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol [1] |

| CAS Number | 29841-69-8[1] |

| Melting Point | 83-85 °C |

| Optical Rotation | [α]₂₀/D -102°, c = 1 in ethanol |

| Appearance | White to light yellow crystalline powder |

Crystallographic Data

The three-dimensional arrangement of atoms in (1S,2S)-(-)-1,2-Diphenylethylenediamine has been determined by single-crystal X-ray diffraction. The data presented here is based on the crystal structure of its enantiomer, (1R,2R)-(+)-1,2-Diphenylethylenediamine (CCDC 209946), as the bond lengths, bond angles, and the magnitude of torsion angles are identical.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.525 |

| C1 | N1 | 1.470 |

| C2 | N2 | 1.471 |

| C1 | C3 | 1.512 |

| C2 | C9 | 1.511 |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N1 | C1 | C2 | 110.8 |

| N2 | C2 | C1 | 110.7 |

| C3 | C1 | C2 | 113.4 |

| C9 | C2 | C1 | 113.5 |

| N1 | C1 | C3 | 111.1 |

| N2 | C2 | C9 | 111.0 |

Table 3: Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| N1 | C1 | C2 | N2 | -68.5 |

| C3 | C1 | C2 | C9 | -63.9 |

| N1 | C1 | C2 | C9 | 171.3 |

| C3 | C1 | C2 | N2 | 176.3 |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and quality control of (1S,2S)-(-)-1,2-Diphenylethylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 - 7.20 (m, 10H, Ar-H): The ten protons of the two phenyl rings appear as a complex multiplet in the aromatic region.

-

δ 3.85 (s, 2H, CH-N): The two methine protons adjacent to the nitrogen atoms appear as a singlet.

-

δ 1.85 (s, 4H, NH₂): The four protons of the two primary amine groups appear as a broad singlet. The chemical shift of these protons can vary with concentration and solvent.

¹³C NMR (100 MHz, CDCl₃):

-

δ 143.5 (Ar-C): Quaternary aromatic carbons.

-

δ 128.4 (Ar-CH): Aromatic methine carbons.

-

δ 127.2 (Ar-CH): Aromatic methine carbons.

-

δ 127.0 (Ar-CH): Aromatic methine carbons.

-

δ 60.8 (CH-N): The two methine carbons bonded to the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Medium, Broad | N-H stretch (primary amine) |

| 3060 - 3020 | Medium | C-H stretch (aromatic) |

| 2920 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |

| 1590 | Medium | N-H bend (primary amine) |

| 750, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 212

-

Base Peak: m/z = 106 ([C₆H₅CHNH₂]⁺) - This fragment arises from the characteristic benzylic cleavage.

-

Other Key Fragments: m/z = 105 ([C₆H₅CH₂]⁺), m/z = 77 ([C₆H₅]⁺)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of (1S,2S)-(-)-1,2-Diphenylethylenediamine in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 220 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional molecular structure.

Methodology:

-

Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals suitable for X-ray diffraction.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection:

-

Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

Temperature: Data is typically collected at low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.

-

Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω-scans).

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The structure is solved using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares on F².

-

Signaling Pathways and Experimental Workflows

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a key component in many catalytic systems. One of its most prominent applications is in the form of its N-tosylated derivative, (1S,2S)-TsDPEN, which serves as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Workflow for Catalyst Screening

The logical workflow for screening the efficacy of a (1S,2S)-DPEN-derived catalyst in an asymmetric reaction is depicted below.

References

(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diphenylethylenediamine , a chiral diamine, stands as a cornerstone in modern asymmetric synthesis. Its rigid C2-symmetric backbone provides a well-defined chiral environment, making it an indispensable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of its properties, applications, and detailed experimental methodologies.

Core Data and Synonyms

The compound is most commonly identified by its CAS number 29841-69-8 .[1][2][3][4] It is also known by several synonyms, the most prevalent being:

Quantitative Data Summary

The physical and chemical properties of (1S,2S)-(-)-1,2-Diphenylethylenediamine are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 29841-69-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1][2][3][5] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 81-85 °C | [1][2][6] |

| Optical Rotation | [α]₂₀/D −102° to -104° (c=1 in ethanol) | [1][2] |

| Purity | ≥97% to ≥99.5% (chiral purity by HPLC) | [1][2] |

| Solubility | Insoluble in water. Soluble in DMSO, Ethanol, and Methanol (slightly). | [6] |

Key Applications in Asymmetric Synthesis

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a versatile ligand and organocatalyst precursor with broad applications:

-

Chiral Ligand for Asymmetric Catalysis: It is a foundational building block for a variety of chiral ligands used in transition metal-catalyzed reactions.[7] These reactions include asymmetric hydrogenation, transfer hydrogenation, and epoxidation, which are crucial for producing enantiomerically pure compounds.[8]

-

Pharmaceutical Development: The precise stereochemistry afforded by catalysts derived from this diamine is critical in the synthesis of complex active pharmaceutical ingredients (APIs), helping to minimize side effects and improve drug efficacy.[2]

-

Organocatalysis: Derivatives of (1S,2S)-(-)-1,2-Diphenylethylenediamine are employed as organocatalysts, particularly in reactions like asymmetric Michael additions.[7]

-

Chiral Resolving Agent: It can be used for the optical resolution of racemic acidic compounds.

Experimental Protocols

A prominent application of (1S,2S)-(-)-1,2-Diphenylethylenediamine is in the preparation of N-sulfonylated derivatives, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), which are key components of Noyori-type catalysts for asymmetric transfer hydrogenation.

Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Materials:

-

(1S,2S)-(-)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (B128534) (NEt₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve (1S,2S)-(-)-1,2-diphenylethylenediamine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (2.0 equivalents) to the solution.

-

Cool the stirred solution in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture over 1-2 hours. A white precipitate may form during the addition.[9]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure (1S,2S)-TsDPEN.

Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) using a Ru(II)-(S,S)-TsDPEN Catalyst

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Acetophenone

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.2 eq).

-

Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[3]

-

Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

-

Hydrogenation Reaction: Add the acetophenone (substrate) to the catalyst solution.

-

Add the 5:2 azeotropic mixture of formic acid and triethylamine as the hydrogen source.[2]

-

Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[2]

-

Extract the product with an organic solvent (e.g., CH₂Cl₂, 3 times).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.[2]

-

The enantiomeric excess of the resulting (S)-1-phenylethanol can be determined by chiral HPLC or GC analysis.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the application of (1S,2S)-(-)-1,2-Diphenylethylenediamine in a laboratory setting, the following diagrams depict a typical experimental workflow and the underlying catalytic cycle for asymmetric transfer hydrogenation.

Caption: Experimental workflow for asymmetric transfer hydrogenation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Optical Rotation of (1S,2S)-(-)-1,2-Diphenylethylenediamine

(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis, serving as a crucial ligand and catalyst precursor.[1] Its specific stereochemistry is fundamental to its ability to induce enantioselectivity in chemical reactions, making the precise measurement of its optical rotation a critical aspect of its characterization and quality control. This guide provides a comprehensive overview of the optical rotation of (1S,2S)-(-)-1,2-Diphenylethylenediamine, detailed experimental protocols for its measurement, and the context of its application in asymmetric catalysis.

Optical Rotation Data

The specific rotation is an intrinsic property of a chiral compound and is a direct measure of its ability to rotate plane-polarized light.[2] For (1S,2S)-(-)-1,2-Diphenylethylenediamine, the levorotatory nature, indicated by the (-) prefix, is a key identifier of this specific enantiomer.

| Parameter | Value | Conditions |

| Specific Rotation ([α]) | -102° | T = 20°C; λ = 589 nm (Sodium D-line); c = 1 g/100mL in ethanol (B145695).[3][4] |

| Synonyms | (1S,2S)-(-)-1,2-Diamino-1,2-diphenylethane, (S,S)-DPEN | N/A |

| CAS Number | 29841-69-8 | N/A[4] |

| Molecular Formula | C₁₄H₁₆N₂ | N/A[4] |

| Molecular Weight | 212.29 g/mol | N/A[4] |

| Melting Point | 81-85 °C | N/A[3][4] |

Experimental Protocol for Measuring Optical Rotation

The determination of specific rotation is performed using an instrument called a polarimeter.[2] The following protocol outlines the standard procedure for obtaining an accurate measurement.

2.1. Principle

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance.[5] The specific rotation [α] is a standardized value calculated from the observed rotation (α) using the following formula:

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source in nanometers (typically the sodium D-line at 589 nm).[6]

2.2. Instrumentation and Materials

-

Polarimeter: Capable of measuring rotation to ±0.01° with a sodium D-line lamp (589 nm) or other monochromatic light source.[7]

-

Polarimeter Cell: 1 dm path length.

-

Solvent: Ethanol (spectroscopic grade).

-

(1S,2S)-(-)-1,2-Diphenylethylenediamine sample

-

Volumetric flask and analytical balance

2.3. Procedure

-

Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent) and setting the zero point.

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of (1S,2S)-(-)-1,2-Diphenylethylenediamine.

-

Dissolve the sample in ethanol in a 100 mL volumetric flask.

-

Ensure the sample is fully dissolved and the solution is brought to volume with ethanol. This creates a concentration of c = 1 g/100mL.[8]

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution two to three times.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and allow the temperature to stabilize at 20°C.[3]

-

Record the observed optical rotation (α). Multiple readings should be taken and averaged to ensure precision.

-

-

Calculation:

-

Using the observed rotation, calculate the specific rotation using the formula provided above.

-

Application in Asymmetric Catalysis

(1S,2S)-(-)-1,2-Diphenylethylenediamine is not merely a chiral molecule; it is a privileged ligand in asymmetric catalysis.[9][10] Its C₂ symmetry and the specific spatial arrangement of its amino and phenyl groups are instrumental in creating a chiral environment around a metal center. This environment dictates the stereochemical outcome of reactions, enabling the synthesis of a single desired enantiomer of a product.[1] This is of paramount importance in drug development, where different enantiomers of a drug can have vastly different biological activities or toxicities.[4]

A prominent application is in asymmetric transfer hydrogenation, where a derivative, N-tosylated (1S,2S)-DPEN (TsDPEN), is complexed with a ruthenium catalyst.[11] This complex efficiently reduces prochiral ketones to chiral alcohols with high enantioselectivity.

The precise optical purity of the (1S,2S)-(-)-1,2-Diphenylethylenediamine ligand is directly correlated with the enantiomeric excess of the final product. Therefore, accurate optical rotation measurement is an indispensable tool for ensuring the quality of the ligand and, consequently, the efficacy of the catalytic process.

References

- 1. nbinno.com [nbinno.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. (1S,2S)-(-)-1,2-Diphenylethylenediamine 97 29841-69-8 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Evolution of Precision: A Technical Guide to the History and Discovery of Chiral Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines have emerged as a cornerstone in the field of asymmetric catalysis, providing a powerful and versatile platform for the synthesis of enantiomerically pure compounds. Their C₂-symmetric backbone, tunable electronic and steric properties, and robust coordination with a variety of metals have made them indispensable tools in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the historical development of chiral diamine ligands, from their early beginnings to their current status as "privileged" ligands. We will delve into key discoveries, present quantitative data on their catalytic performance, provide detailed experimental protocols for their synthesis and application, and illustrate the underlying principles with clear diagrams.

A Historical Journey: From Natural Alkaloids to Privileged Scaffolds

The story of chiral diamines in catalysis is one of incremental yet profound discoveries that have revolutionized the synthesis of chiral molecules.

The initial explorations into chiral amine-based catalysis utilized naturally occurring alkaloids. In the 1960s, pioneering work with cinchona alkaloids demonstrated their potential to induce asymmetry in chemical reactions, albeit with modest success.[1] The 1970s saw the use of the alkaloid sparteine (B1682161) in asymmetric synthesis with various metals, but the enantioselectivities achieved were often low.[1]

A significant turning point arrived in the late 1960s and 1970s with the development of chiral phosphine (B1218219) ligands, a discovery that would later earn William S. Knowles and Ryoji Noyori the Nobel Prize in Chemistry in 2001.[1] However, the full potential of chiral diamines as a distinct and powerful class of ligands was not realized until the seminal work of Noyori and his research group in the 1990s.[1]

Noyori's group introduced C₂-symmetric chiral diamines such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).[1] These ligands, with their well-defined stereochemistry and rigid backbones, created a highly effective chiral pocket around a metal center, enabling exceptional levels of stereocontrol.[1]

A further breakthrough was the development of N-monosulfonated diamines, most notably N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[1] Noyori discovered that ruthenium complexes of TsDPEN were exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[1] This led to the concept of "metal-ligand bifunctional catalysis," where the N-H group of the ligand actively participates in the catalytic cycle, establishing a new principle in catalyst design.[1]

Today, chiral diamines are considered "privileged ligands," a testament to their broad applicability and high performance in a wide range of asymmetric transformations. The ongoing research in this field focuses on the development of novel diamine scaffolds and their application in green and sustainable chemistry.

Core Structures and Modifications

The success of chiral diamine ligands stems from a few key structural scaffolds that can be readily modified to fine-tune their catalytic properties. The most prominent examples are 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).

Data Presentation: Performance in Asymmetric Catalysis

The efficacy of chiral diamine ligands is best illustrated through quantitative data from their application in various asymmetric reactions. Below are tables summarizing the performance of selected chiral diamine ligands in asymmetric transfer hydrogenation and Michael additions.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |

| (R,R)-MsDPEN | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |

Table 2: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |

| (R,R)-DPEN-Thiourea | 95 | 90:10 | 98 |

Experimental Protocols

To facilitate the practical application of chiral diamine ligands, this section provides detailed experimental protocols for the synthesis of a key ligand and its use in a representative catalytic reaction.

Protocol 1: Synthesis of (1R,2R)-(+)-1,2-Diphenylethylenediamine

This protocol describes the synthesis of racemic (±)-1,2-diphenylethylenediamine followed by its chiral resolution to obtain the enantiomerically pure (1R,2R)-(+)-enantiomer.

Part A: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer, add 42.5 g (0.200 mol) of benzoin (B196080) and 230 mL of ethanol (B145695).

-

Dissolution: Heat the mixture to 70 °C to dissolve the solids.

-

Reductive Amination: To the hot solution, add 40 g of ammonium (B1175870) acetate (B1210297) and 10 g of Raney nickel catalyst.

-

Hydrogenation: Pressurize the flask with hydrogen gas (50 psi) and stir vigorously at 70 °C for 24 hours.

-

Work-up: Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. The residue contains racemic (±)-1,2-diphenylethylenediamine.

Part B: Chiral Resolution

-

Dissolution: In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of the racemic diamine in 230 mL of hot ethanol (70 °C).

-

Resolving Agent: In a separate flask, prepare a hot solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.

-

Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate.

-

Isolation of (1S,2S)-(-)-Diamine Salt: Cool the mixture to room temperature and collect the crystals by filtration. This solid is primarily the less soluble salt of the (1S,2S)-(-) enantiomer.

-

Isolation of (1R,2R)-(+)-Diamine: The filtrate contains the more soluble tartrate salt of the desired (1R,2R)-(+) enantiomer. Reduce the volume of the filtrate by evaporation. Suspend the residue in water and basify with 50% aqueous sodium hydroxide (B78521) to liberate the free diamine.

-

Extraction: Extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1R,2R)-(+)-1,2-diphenylethylenediamine.[2]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(R,R)-TsDPEN Catalyst

This protocol details the in situ preparation of the catalyst and its application in the asymmetric transfer hydrogenation of acetophenone.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)

-

Acetophenone

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.

-

Reaction Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction: To the formic acid/triethylamine mixture, add acetophenone (100 mol%) and the pre-formed catalyst solution.

-

Reaction Conditions: Stir the reaction mixture at 28 °C for 16-24 hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The enantiomeric excess of the resulting 1-phenylethanol (B42297) can be determined by chiral HPLC or GC.

Conclusion

The journey of chiral diamine ligands from their humble beginnings as components of natural alkaloids to their current status as highly engineered, privileged ligands is a testament to the power of rational design in catalysis. The pioneering work of Noyori and others has provided chemists with a versatile and powerful toolkit for the synthesis of enantiomerically pure molecules. The ability to systematically modify the structure of these ligands allows for the fine-tuning of their catalytic activity and selectivity, making them indispensable in the pharmaceutical and fine chemical industries. As the demand for enantiopure compounds continues to grow, the legacy and ongoing evolution of chiral diamine ligands will undoubtedly continue to shape the future of asymmetric synthesis.

References

introduction to (1S,2S)-(-)-1,2-Diphenylethylenediamine in asymmetric synthesis

An In-depth Technical Guide to (1S,2S)-(-)-1,2-Diphenylethylenediamine in Asymmetric Synthesis

Introduction

(1S,2S)-(-)-1,2-Diphenylethylenediamine, commonly referred to as (1S,2S)-DPEN, is a C₂-symmetric chiral diamine that has established itself as a cornerstone in the field of asymmetric synthesis.[1][2] Its rigid backbone and the stereoelectronic properties endowed by its two phenyl groups and two amino functionalities make it an exceptionally versatile and effective chiral ligand and organocatalyst.[3][4] This diamine is instrumental in the creation of enantiomerically pure compounds, which is a critical requirement in the development of pharmaceuticals, agrochemicals, and fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity.[5][6]

(1S,2S)-DPEN serves a dual role in asymmetric catalysis. As a chiral ligand, it coordinates with transition metals like ruthenium, rhodium, and iridium to form highly active and selective catalysts for reactions such as asymmetric hydrogenation and transfer hydrogenation.[7] Most notably, its derivatives are key components of Noyori-type catalysts, renowned for their exceptional performance.[7][8] Additionally, (1S,2S)-DPEN and its derivatives can function as powerful organocatalysts, facilitating a range of carbon-carbon bond-forming reactions, including Michael additions and Mannich reactions, through mechanisms like enamine and hydrogen-bonding catalysis.[1][3] This guide provides a comprehensive overview of the applications, mechanisms, and experimental protocols associated with (1S,2S)-DPEN, tailored for professionals in research and drug development.

Core Mechanistic Principles

The efficacy of (1S,2S)-DPEN in inducing chirality stems from its well-defined three-dimensional structure, which creates a highly specific chiral environment around the catalytic center.

As a Ligand in Transition Metal Catalysis

When complexed with a transition metal, the two nitrogen atoms of the DPEN ligand form a stable five-membered chelate ring. The orientation of the phenyl groups creates a chiral pocket that effectively differentiates between the two faces of a prochiral substrate.

In the renowned Noyori-type asymmetric transfer hydrogenation (ATH) of ketones, a derivative, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is commonly used. The accepted mechanism for this reaction is an "outer sphere" concerted pathway.[9] The process involves the formation of a metal-hydride species from a precatalyst and a hydrogen source (e.g., formic acid/triethylamine (B128534) or isopropanol).[7][9] The ketone substrate does not coordinate directly to the metal. Instead, the N-H group on the ligand forms a hydrogen bond with the carbonyl oxygen, positioning the substrate for a stereoselective hydride transfer from the metal center via a six-membered pericyclic transition state.[9] The inherent chirality of the DPEN ligand dictates which enantiotopic face of the ketone is accessible for hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.[10]

As an Organocatalyst

Derivatives of (1S,2S)-DPEN, particularly those incorporating a thiourea (B124793) moiety, are highly effective bifunctional organocatalysts.[3] In the asymmetric Michael addition of a ketone to a nitroalkene, for instance, the catalyst employs a dual activation strategy. The primary or secondary amine of the DPEN backbone forms an enamine intermediate with the ketone (Michael donor), increasing its nucleophilicity.[3][11] Simultaneously, the thiourea group activates the nitroalkene (Michael acceptor) by forming hydrogen bonds with the nitro group, lowering its LUMO energy and enhancing its electrophilicity. This synergistic activation within a defined chiral scaffold guides the stereochemical outcome of the carbon-carbon bond formation.[3]

Quantitative Performance Data

The performance of catalysts derived from (1S,2S)-DPEN is consistently high across a range of important asymmetric transformations. The following tables summarize representative data.

Table 1: Performance of (1S,2S)-DPEN Derivatives in Asymmetric Transfer Hydrogenation of Ketones

| Entry | Substrate | Catalyst System | Hydrogen Source | Yield (%) | ee (%) (Configuration) |

| 1 | Acetophenone (B1666503) | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 98 | 99 (R) |

| 2 | Acetophenone | [RuCl(p-cymene)((S,S)-MsDPEN)] | i-PrOH/KOH | 95 | 97 (R) |

| 3 | 2-Acetylfuran | Ru-PTsDEPEN | HCOONa/H₂O | 98 | 91 (R) |

| 4 | 1-Tetralone | Ru-PTsDEPEN | HCOONa/H₂O | >99 | 94 (R) |

| 5 | 1-Indanone | Ru-PTsDEPEN* | HCOONa/H₂O | >99 | 93 (R) |

*Data compiled from various sources.[11][12] Conditions may vary. Ru-PTsDEPEN refers to a polymer-supported TsDPEN catalyst.

Table 2: Performance of (1S,2S)-DPEN-Thiourea in Asymmetric Michael Additions

| Entry | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) (diastereomer) |

| 1 | Cyclohexanone (B45756) | trans-β-Nitrostyrene | Toluene | 95 | 98 (syn) |

| 2 | Acetylacetone | trans-β-Nitrostyrene | Toluene | 94 | 97 |

| 3 | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Toluene | 99 | 96 (>20:1 dr) |

*Data compiled from representative literature.[1][3] Catalyst loading and reaction times may vary.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving (1S,2S)-DPEN-based catalysts.

Protocol 1: In Situ Preparation of the [RuCl((S,S)-TsDPEN)(p-cymene)] Catalyst

This protocol describes the formation of the active catalyst from its dimeric precursor.

-

Materials: [RuCl₂(p-cymene)]₂, (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), anhydrous and degassed solvent (e.g., 2-propanol or dichloromethane).

-

Equipment: Schlenk flask, magnetic stirrer, inert atmosphere supply (Argon or Nitrogen).

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 equivalent).

-

Add (S,S)-TsDPEN (2.2 equivalents).

-

Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).

-

Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the active monomeric catalyst is typically indicated by a distinct color change.[7] The catalyst solution is now ready for use.

-

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This procedure is a representative example of an ATH reaction.

-

Materials: Acetophenone, azeotropic mixture of formic acid and triethylamine (5:2 ratio), anhydrous dichloromethane (B109758) (CH₂Cl₂), in situ prepared [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst solution, saturated aqueous NaHCO₃, anhydrous MgSO₄.

-

Procedure:

-

Prepare the catalyst solution as described in Protocol 1.

-

To the stirred catalyst solution, add acetophenone (1.0 mmol, 1.0 equivalent) at room temperature.

-

Add the formic acid/triethylamine mixture (e.g., 1.0 mL) to initiate the reaction.[3]

-

Stir the reaction at a controlled temperature (e.g., 28 °C) for the required time (e.g., 12-24 hours), monitoring progress by TLC or GC.[3]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (1-phenylethanol) by flash column chromatography.

-

Determine the enantiomeric excess using chiral HPLC or GC analysis.

-

Protocol 3: (S,S)-DPEN-Thiourea Catalyzed Asymmetric Michael Addition

This protocol details a typical organocatalyzed Michael addition.

-

Materials: (S,S)-DPEN-thiourea catalyst (e.g., 5 mol%), cyclohexanone (2.0 equiv.), trans-β-nitrostyrene (1.0 equiv.), toluene, 4Å molecular sieves.

-

Procedure:

-

To a dried flask charged with 4Å molecular sieves, add the (S,S)-DPEN-thiourea catalyst.[3]

-

Under an inert atmosphere, add toluene, followed by cyclohexanone and then trans-β-nitrostyrene.

-

Stir the reaction mixture at room temperature for 24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure and purify the crude product directly by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

-

Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

-

Mandatory Visualizations

The following diagrams illustrate key mechanistic and logical workflows.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Caption: Dual activation in a DPEN-thiourea catalyzed Michael addition.

Caption: Experimental workflow for asymmetric synthesis and analysis.

Applications in Drug Development

The stereochemistry of a molecule is a critical determinant of its pharmacological profile. Often, only one enantiomer of a chiral drug is responsible for the therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Regulatory agencies worldwide now favor the development of single-enantiomer drugs, making asymmetric synthesis an indispensable tool for the pharmaceutical industry.[5]

(1S,2S)-DPEN and its derivatives are pivotal in this context, enabling the efficient and scalable synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their precursors.[5] For example, asymmetric hydrogenation and transfer hydrogenation are widely used to produce chiral alcohols and amines, which are common structural motifs in a vast number of drug molecules.[6][9] The synthesis of key intermediates for drugs such as the antidepressant (S)-duloxetine and the antipsychotic agent BMS 181100 has been achieved using Ru-diamine catalyst systems.[13] The high efficiency (low catalyst loading) and selectivity of DPEN-based catalytic systems make them economically viable and environmentally benign, aligning with the principles of green chemistry that are increasingly important in industrial-scale synthesis.[14]

Conclusion

(1S,2S)-(-)-1,2-Diphenylethylenediamine is a privileged chiral scaffold that has profoundly impacted the field of asymmetric synthesis. Its utility as both a ligand for transition-metal catalysis and a platform for organocatalysis demonstrates remarkable versatility.[1][3] The catalysts derived from (1S,2S)-DPEN provide consistently high levels of enantioselectivity and activity for a broad scope of chemical transformations, most notably in the reduction of ketones and in carbon-carbon bond-forming reactions.[9][11] For researchers, scientists, and drug development professionals, a deep understanding of the mechanisms, applications, and experimental protocols associated with (1S,2S)-DPEN is essential for the rational design and efficient execution of stereoselective synthetic routes to complex, high-value chiral molecules. Its continued application is certain to drive further innovation in the synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pcliv.ac.uk [pcliv.ac.uk]

- 13. nobelprize.org [nobelprize.org]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of (1S,2S)-(-)-1,2-Diphenylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral diamine (1S,2S)-(-)-1,2-Diphenylethylenediamine. This compound is a critical building block in asymmetric synthesis, and a thorough understanding of its spectral characteristics is essential for its proper identification, quality control, and application in research and drug development. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for obtaining such data, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of (1S,2S)-(-)-1,2-Diphenylethylenediamine. This data is crucial for the structural elucidation and purity assessment of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 10H |

| Methine-H (CH) | 3.85 | Singlet | 2H |

| Amine-H (NH₂) | 1.85 | Singlet (broad) | 4H |

Note: The solvent used for this analysis is CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

| Carbon | Chemical Shift (δ) ppm |

| Phenyl C (quaternary) | 143.5 |

| Phenyl CH | 128.5 |

| Phenyl CH | 127.2 |

| Phenyl CH | 127.0 |

| Methine C (CH) | 60.5 |

Note: The solvent used for this analysis is CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3370 - 3290 | Medium, Broad | Primary Amine (NH₂) |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Phenyl C-H |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | Methine C-H |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Phenyl Ring |

| N-H Bend | 1620 - 1550 | Medium | Primary Amine (NH₂) |

| C-N Stretch | 1250 - 1020 | Medium | Amine C-N |

| C-H Bend (Aromatic) | 900 - 675 | Strong | Phenyl C-H |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (1S,2S)-(-)-1,2-Diphenylethylenediamine for structural confirmation.

Materials:

-

(1S,2S)-(-)-1,2-Diphenylethylenediamine

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (1S,2S)-(-)-1,2-Diphenylethylenediamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard pulse sequence for ¹H acquisition.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.

-

Phase the spectrum and reference the TMS peak to 0.00 ppm.

-

Integrate the peaks and analyze the chemical shifts and multiplicities.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID with an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transform.

-

Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

-

Analyze the chemical shifts of the carbon signals.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of (1S,2S)-(-)-1,2-Diphenylethylenediamine to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

(1S,2S)-(-)-1,2-Diphenylethylenediamine (solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol (B130326) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid (1S,2S)-(-)-1,2-Diphenylethylenediamine powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the major absorption peaks and record their frequencies in cm⁻¹.

-

Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

-

Cleaning:

-

Release the pressure, raise the press, and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe to remove any remaining residue.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (1S,2S)-(-)-1,2-Diphenylethylenediamine.

Caption: General workflow for spectroscopic analysis of a chemical compound.

(1S,2S)-(-)-1,2-Diphenylethylenediamine molecular weight and formula

An In-depth Technical Guide to (1S,2S)-(-)-1,2-Diphenylethylenediamine

This guide provides essential technical data for (1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine widely utilized in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Molecular Data

(1S,2S)-(-)-1,2-Diphenylethylenediamine, also known as (1S,2S)-(-)-1,2-Diamino-1,2-diphenylethane, is a key organic compound in the field of stereoselective chemistry. Its chiral nature makes it a valuable ligand for creating metal complexes used in asymmetric catalysis and as a resolving agent.[1]

Physicochemical Properties

The fundamental molecular properties of (1S,2S)-(-)-1,2-Diphenylethylenediamine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C14H16N2 | [2][3][4][5][6] |

| Molecular Weight | 212.29 g/mol | [2][3][4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 81-85 °C | [4][5] |

| Optical Rotation | [α]20/D −102° (c=1 in ethanol) | [4] |

| CAS Number | 29841-69-8 | [3][4] |

Structural and Identification Data

The relationship between the compound's name, its chemical formula, and its resulting molecular weight is a foundational concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight.

Caption: Relationship between chemical name, formula, and molecular weight.

Experimental Applications

(1S,2S)-(-)-1,2-Diphenylethylenediamine is primarily used as a chiral building block and ligand in asymmetric synthesis. Detailed experimental protocols are specific to the desired reaction (e.g., asymmetric hydrogenation, resolution of racemic mixtures).

General Protocol for Use as a Chiral Ligand

While specific experimental conditions vary widely, a general workflow for its use in a catalytic reaction is outlined below. This process is typical for forming a catalyst for reactions like asymmetric transfer hydrogenation.

Caption: General workflow for asymmetric catalysis using (1S,2S)-DPEN.

Methodology:

-

Catalyst Preparation: The (1S,2S)-(-)-1,2-Diphenylethylenediamine ligand and a suitable metal precursor (e.g., a rhodium or ruthenium complex) are dissolved in an appropriate anhydrous solvent under an inert atmosphere.

-

Activation: The mixture is stirred, sometimes with gentle heating, to facilitate the formation and activation of the chiral catalyst complex.

-

Catalytic Reaction: The prochiral substrate (e.g., a ketone or imine) is added to the activated catalyst solution.

-

Product Formation: The reaction proceeds under controlled conditions (temperature, pressure) until completion.

-

Isolation: The resulting chiral product is isolated and purified using standard techniques such as chromatography.

This compound's effectiveness stems from its rigid C2-symmetric structure, which creates a well-defined chiral environment around the metal center, enabling high stereoselectivity in chemical transformations.

References

- 1. (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine | 29841-69-8 [chemicalbook.com]

- 2. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 29841-69-8 CAS MSDS ((1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (1S,2S)-(-)-1,2-Diphenylethylenediamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Application Notes and Protocols: Synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine from Benzil

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(-)-1,2-Diphenylethylenediamine, often abbreviated as (S,S)-DPEN, is a pivotal chiral diamine widely employed as a ligand and catalyst in asymmetric synthesis. Its C2-symmetric scaffold is fundamental in the preparation of numerous chiral catalysts, particularly for asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The synthesis of enantiomerically pure (S,S)-DPEN is therefore of significant interest in academic and industrial research, especially in the development of pharmaceuticals where stereochemistry is critical.

This document provides a detailed protocol for the synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine starting from benzil (B1666583). The procedure involves the initial synthesis of racemic (±)-1,2-diphenylethylenediamine, followed by a classical chiral resolution using L-(+)-tartaric acid to isolate the desired (1S,2S)-enantiomer.

Overall Synthesis Workflow

The synthesis is a multi-step process that begins with the formation of an imidazole (B134444) intermediate from benzil, followed by its reduction to the racemic diamine. The final and crucial step is the resolution of the enantiomers.

Caption: Overall workflow for the synthesis of (1S,2S)-(-)-DPEN from benzil.

Part 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine

This part of the synthesis involves two main steps: the formation of a key imidazole intermediate and its subsequent reduction to the racemic diamine.

Experimental Protocol 1A: Synthesis of 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole

This protocol is adapted from a procedure found in Organic Syntheses.[1][2]

-

Apparatus Setup: In a 2-liter three-necked round-bottom flask, equip a mechanical stirrer and a reflux condenser.

-

Charging the Flask: To the flask, add glacial acetic acid (1.0 L), benzil (158 g, 0.75 mol), ammonium (B1175870) acetate (B1210297) (400 g), and cyclohexanone (80 mL, 0.77 mol).[1]

-

Reaction: Stir the mixture and heat it to reflux for 1.5 hours.

-

Precipitation: While the mixture is still hot, pour it into 3 L of vigorously stirred water.

-

Cooling and Crystallization: Allow the mixture to cool to room temperature overnight to facilitate the crystallization of the product.

-

Isolation and Drying: Collect the crystals by filtration. Wash the collected solid four times with 300 mL of water. Crush the crystals in a mortar and dry them under reduced pressure to yield the imidazole intermediate.

Experimental Protocol 1B: Reduction to (±)-1,2-Diphenylethylenediamine

This procedure involves the use of lithium metal in liquid ammonia (B1221849), which requires careful handling and a dry, inert atmosphere.[1][2]

-

Apparatus Setup: In a 2-liter four-necked round-bottom flask, equip a mechanical stirrer, a thermometer, and a dry ice condenser.

-

Initial Setup: Add the imidazole from the previous step (72.0 g, 0.250 mol) to the flask. Flush the flask with argon and add tetrahydrofuran (B95107) (THF, 400 mL). Stir the mixture until all the solid has dissolved.

-

Cooling and Ammonia Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Introduce gaseous ammonia through the dry ice condenser until the liquid volume increases by approximately 400 mL.[1]

-

Reduction: Slowly add lithium wire (6.94 g, 1.00 mol) in small pieces, ensuring the internal temperature does not exceed -65 °C. Stir the deep blue solution for 30 minutes.

-

Quenching: Slowly add ethanol (30 mL) to quench the reaction, followed by the careful addition of solid ammonium chloride (70 g).

-

Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully add 400 mL of water. The mixture is then subjected to an acid-base extraction to isolate the racemic diamine.

-

Extraction: Transfer the solution to a separatory funnel and add 300 mL of 2 N aqueous hydrochloric acid. Vigorously stir the biphasic mixture for 1 hour. Add 500 mL of water and separate the phases. Wash the organic phase with 150 mL of water. Combine the aqueous phases and extract with 300 mL of dichloromethane. Carefully treat the aqueous solution with 300 mL of 2 N aqueous sodium hydroxide (B78521) and extract four times with 150 mL of methylene (B1212753) chloride.

-

Final Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic (±)-1,2-diphenylethylenediamine.

Part 2: Chiral Resolution of (±)-1,2-Diphenylethylenediamine

The separation of the enantiomers is achieved by fractional crystallization of the diastereomeric tartrate salts.

Experimental Protocol 2: Resolution with L-(+)-Tartaric Acid

This protocol is a standard method for resolving racemic 1,2-diphenylethylenediamine.[1][2]

-

Dissolution of Diamine: In a 1-liter round-bottom flask equipped with a mechanical stirrer, dissolve the racemic diamine (42.5 g, 0.200 mol) in 230 mL of ethanol by heating to 70 °C.[2]

-

Preparation of Tartaric Acid Solution: In a separate flask, prepare a hot (70 °C) solution of L-(+)-tartaric acid (30.0 g, 0.200 mol) in 230 mL of ethanol.[2]

-

Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.

-

Crystallization: Cool the mixture to room temperature. Collect the crystals by filtration, wash them twice with 60 mL of ethanol, and dry under reduced pressure.

-

Recrystallization for Purity: To achieve high optical purity, perform repeated recrystallizations. Dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature. Collect the crystals by filtration, wash with 40 mL of ethanol, and dry under reduced pressure. Repeat this recrystallization process two more times.[1][2]

-

Liberation of the Free Diamine: To obtain the free (1S,2S)-(-)-1,2-diphenylethylenediamine, treat the pure tartrate salt with aqueous sodium hydroxide and extract with a suitable organic solvent like dichloromethane. Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the final product.

Data Summary

The following table summarizes the typical yields and purity at each key stage of the synthesis.

| Step | Product | Starting Material (mol) | Product (g) | Yield (%) | Purity/Notes | Reference |

| 1A: Imidazole Synthesis | 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole | 0.75 (from Benzil) | 205–210 | 95–97 | Crystalline solid | [1] |

| 1B: Reduction | (±)-1,2-Diphenylethylenediamine | 0.250 (from Imidazole) | 42.5 | ~80 | Racemic mixture | [2] |

| 2: Chiral Resolution (after 3 recrystallizations) | (1S,2S)-diamine-L-(+)-tartrate salt | 0.200 (from Racemic Diamine) | 23–25 | 63–69 | Colorless crystals | [1][2] |

| Final Product (after liberation from salt) | (1S,2S)-(-)-1,2-Diphenylethylenediamine | - | - | >98 | Optical Purity (ee) > 98% | [1] |

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final enantiopure product.

Caption: Key reagents and intermediates in the synthesis of (1S,2S)-(-)-DPEN.

Concluding Remarks

The synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine from benzil via racemic synthesis and subsequent chiral resolution is a well-established and reliable method. While it involves hazardous reagents like lithium in liquid ammonia, the procedure is robust and provides high yields of the desired enantiomer with excellent optical purity. For researchers in drug development and asymmetric catalysis, mastering this synthesis provides access to a critical chiral building block for a wide array of applications.

References

Application Notes and Protocols for Asymmetric Transfer Hydrogenation using a DPEN Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric transfer hydrogenation (ATH) of prochiral ketones utilizing catalysts derived from 1,2-diphenylethylenediamine (DPEN), particularly N-tosylated DPEN (TsDPEN). This method is a robust and widely adopted strategy for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1]

The catalytic system typically involves a ruthenium(II) precursor, a chiral TsDPEN ligand, and a hydrogen donor. A common and highly effective hydrogen source is a 5:2 molar ratio mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N).[1] Alternatively, isopropanol (B130326) in the presence of a base can be used.[1] The choice of the enantiomer of the DPEN derivative dictates the stereochemistry of the resulting alcohol.[1] For example, a catalyst prepared with (1R,2R)-TsDPEN will typically yield the (R)-alcohol, while the (1S,2S)-TsDPEN ligand produces the (S)-enantiomer.[1]

Catalyst System Overview

The active catalyst is often formed in situ from a ruthenium dimer, such as [RuCl₂(η⁶-p-cymene)]₂, and the corresponding chiral TsDPEN ligand.[1][2] The arene ligand, commonly p-cymene (B1678584) or mesitylene, influences the catalyst's stability and activity.[1] The mechanism is generally considered to proceed through a concerted, outer-sphere pathway involving a six-membered transition state where a hydride is transferred from the ruthenium complex to the carbonyl substrate.[2][3]

Experimental Protocols

Protocol 1: In Situ Preparation of the Ru-TsDPEN Catalyst

This protocol describes the preparation of the active catalyst solution from a ruthenium precursor and the chiral TsDPEN ligand.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)- or (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN or (R,R)-TsDPEN)

-

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 equivalent).

-

Add the corresponding TsDPEN ligand (2.2 equivalents).

-

Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[2]

-

Stir the mixture at room temperature for 1-2 hours to allow for complex formation.[4] The resulting solution is the active catalyst, ready for use.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)

This protocol provides a general procedure for the reduction of acetophenone as a model substrate.

Materials:

-

In situ prepared catalyst solution (from Protocol 1)

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous, degassed solvent (e.g., Acetonitrile)

-

Reaction vessel (e.g., Schlenk flask)

-

Standard work-up and purification reagents (water, saturated NaHCO₃, ethyl acetate (B1210297), anhydrous Na₂SO₄, silica (B1680970) gel)

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to cooled triethylamine under an inert atmosphere.[4]

-

To a reaction vessel under an inert atmosphere, add the prochiral ketone (e.g., acetophenone, 1.0 mmol).

-

Add the appropriate amount of the catalyst solution (typically 0.1 to 2 mol% relative to the ketone).[4]

-

Add the anhydrous, degassed solvent.

-

To this mixture, add the freshly prepared formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the substrate).

-

Stir the reaction mixture at the specified temperature (often room temperature to 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4]

-

Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.[2]

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]

-

Purify the crude product by column chromatography on silica gel if necessary.[2]

-

Determine the yield and enantiomeric excess (ee) of the chiral alcohol product by chiral GC or HPLC.[2]

Data Presentation

The following tables summarize representative data for the asymmetric transfer hydrogenation of various ketones using Ru-TsDPEN catalysts.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

| Entry | Substrate (Ar) | Catalyst Configuration | S/C Ratio | Time (h) | Yield (%) | ee (%) |

| 1 | Phenyl | (S,S)-TsDPEN | 200 | 4 | >99 | 96 (S) |

| 2 | 4-Fluorophenyl | (R,R)-TsDPEN | 200 | 12 | 61 | 95 (R) |

| 3 | 4-Chlorophenyl | (R,R)-TsDPEN | 200 | 12 | 65 | 96 (R) |

| 4 | 4-Bromophenyl | (R,R)-TsDPEN | 200 | 12 | 68 | 97 (R) |

| 5 | 4-Methylphenyl | (R,R)-TsDPEN | 200 | 12 | 72 | 95 (R) |

Reaction conditions may vary. Data compiled from various sources for illustrative purposes.

Table 2: Optimization of Reaction Conditions for Acetophenone ATH

| Entry | Solvent | Temperature (°C) | Base (equiv.) | Conversion (%) |

| 1 | Isopropanol | 80 | 0.02 (KOH) | 95 |

| 2 | Isopropanol | 60 | 0.02 (KOH) | 88 |

| 3 | Isopropanol | 40 | 0.02 (KOH) | 75 |

| 4 | Acetonitrile | 25 | 2.0 (NEt₃) | >99 |

| 5 | Dichloromethane | 25 | 2.0 (NEt₃) | 98 |

Data is representative and aims to show general trends. Optimal conditions should be determined for each specific substrate and catalyst system.[5]

Visualizations

Experimental Workflow

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Catalytic Cycle

Caption: Catalytic cycle for Ru-DPEN catalyzed ATH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: (1S,2S)-(-)-1,2-Diphenylethylenediamine in Noyori-Type Hydrogenations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN) and its derivatives, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are cornerstone chiral ligands in the field of asymmetric catalysis.[1][2] When complexed with ruthenium, these ligands form highly efficient and enantioselective catalysts for the hydrogenation and transfer hydrogenation of prochiral ketones and imines.[1][2][3] The resulting chiral alcohols and amines are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] These "Noyori-type" catalysts are renowned for their operational simplicity, broad substrate scope, and the ability to furnish products with high enantiomeric excess (ee).[3][4]

This document provides detailed application notes, experimental protocols, and a summary of catalytic performance for the use of (1S,2S)-DPEN-based ruthenium catalysts in Noyori-type hydrogenations.

Catalytic Systems and Mechanism

The most prominent catalysts are of the type [(arene)Ru(TsDPEN)Cl] and are often generated in situ or used as pre-formed complexes.[1] The catalytic cycle for asymmetric transfer hydrogenation (ATH) is well-established and involves the formation of a ruthenium-hydride species.[2][4] This active catalyst then delivers a hydride to the carbonyl or imine substrate through a six-membered pericyclic transition state, where the NH proton of the ligand and the hydride on the ruthenium are transferred in a concerted fashion.[5][6] This mechanism, often referred to as a metal-ligand bifunctional mechanism, accounts for the high efficiency and stereoselectivity of the reaction.[5]

Hydrogen donors for asymmetric transfer hydrogenation typically include a formic acid/triethylamine (B128534) (HCOOH/NEt₃) azeotropic mixture or 2-propanol with a base.[3][7] For asymmetric hydrogenation (AH), molecular hydrogen (H₂) is used, often under pressure.[8][9]

Data Presentation: Asymmetric Hydrogenation of Ketones

The following tables summarize the performance of (1S,2S)-TsDPEN-Ru catalysts in the asymmetric hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones

| Entry | Substrate (Ketone) | Catalyst System | Hydrogen Donor | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) | Product Configuration | Reference |

| 1 | Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 200 | 2 | 28 | 95 | 98 | (R) | [4] |

| 2 | Acetophenone | RuCl--INVALID-LINK-- | i-PrOH/KOH | 200 | 1 | 28 | 99 | 97 | (R) | [4] |

| 3 | 2'-Methoxyacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 100 | 16 | 28 | 99 | 99 | (R) | [10] |

| 4 | 3'-Methoxyacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 100 | 16 | 28 | 98 | 98 | (R) | [10] |

| 5 | 4'-Chloroacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 100 | 16 | 28 | 98 | 93 | (R) | [10] |

| 6 | rac-Benzoin | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 2500 | 48 | 40 | 97 | >99 | (R,R)-hydrobenzoin | [7] |

Table 2: Asymmetric Hydrogenation (AH) of α-Chloro Aromatic Ketones

| Entry | Substrate (Ketone) | Catalyst | H₂ Pressure (atm) | S/C Ratio | Time (h) | Solvent | Yield (%) | ee (%) | Product Configuration | Reference |

| 1 | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 10 | 1000 | 10 | CH₃OH | >99 | 96 | (R) | [8] |

| 2 | 2-Chloro-1-(p-tolyl)ethanone | Ru(OTf)--INVALID-LINK-- | 10 | 1000 | 12 | CH₃OH | >99 | 97 | (R) | [8] |

| 3 | 2-Chloro-1-(4-methoxyphenyl)ethanone | Ru(OTf)--INVALID-LINK-- | 10 | 1000 | 12 | CH₃OH | >99 | 98 | (R) | [8] |

Experimental Protocols

Protocol 1: In Situ Catalyst Preparation

This protocol describes the preparation of the active RuCl--INVALID-LINK-- catalyst solution.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Anhydrous, degassed solvent (e.g., isopropanol, dichloromethane, or acetonitrile)

-

Triethylamine (NEt₃)

Procedure:

-

In an inert atmosphere (e.g., under nitrogen or argon), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.2 eq).

-

Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).

-

Add triethylamine (2.5 eq).

-

Stir the mixture at room temperature for 30-60 minutes or at 80°C for 1 hour.[1] The formation of the active monomeric catalyst is often indicated by a color change to a deep red or purple solution.

-

This solution can be used directly for the hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone

This protocol provides a general procedure for the ATH of a ketone using a formic acid/triethylamine mixture.

Materials:

-

In situ prepared catalyst solution (from Protocol 1) or a pre-formed catalyst like RuCl--INVALID-LINK--

-

Prochiral ketone (e.g., acetophenone)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or DMF)

Procedure: